3-Methoxyadamantane-1-carboxylic acid
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Overview
Description
3-Methoxyadamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the adamantane ring and a carboxylic acid group (-COOH) at the first carbon. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyadamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the methoxylation of 1-adamantanecarboxylic acid. This can be achieved through the reaction of 1-adamantanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 3-hydroxyadamantane-1-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 3-methoxyadamantane-1-methanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.
Major Products:
- 3-Hydroxyadamantane-1-carboxylic acid
- 3-Methoxyadamantane-1-methanol
- 3-Chloroadamantane-1-carboxylic acid
Scientific Research Applications
3-Methoxyadamantane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 3-Methoxyadamantane-1-carboxylic acid largely depends on its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 3-Hydroxyadamantane-1-carboxylic acid
- 1-Adamantanecarboxylic acid
- 3-Phenyl-adamantane-1-carboxylic acid
Comparison: 3-Methoxyadamantane-1-carboxylic acid is unique due to the presence of the methoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, 3-Hydroxyadamantane-1-carboxylic acid has a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding capabilities and solubility properties .
Properties
IUPAC Name |
3-methoxyadamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-15-12-5-8-2-9(6-12)4-11(3-8,7-12)10(13)14/h8-9H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBKGLXSYYLLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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